(2Z)-2-(3-amino-1H-isoindol-1-ylidene)-2-cyano-N-(3-methoxypropyl)acetamide
CAS No.:
Cat. No.: VC16529199
Molecular Formula: C15H16N4O2
Molecular Weight: 284.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H16N4O2 |
|---|---|
| Molecular Weight | 284.31 g/mol |
| IUPAC Name | (2Z)-2-(3-aminoisoindol-1-ylidene)-2-cyano-N-(3-methoxypropyl)acetamide |
| Standard InChI | InChI=1S/C15H16N4O2/c1-21-8-4-7-18-15(20)12(9-16)13-10-5-2-3-6-11(10)14(17)19-13/h2-3,5-6H,4,7-8H2,1H3,(H2,17,19)(H,18,20)/b13-12- |
| Standard InChI Key | IUSSBMRDVCQHMR-SEYXRHQNSA-N |
| Isomeric SMILES | COCCCNC(=O)/C(=C\1/C2=CC=CC=C2C(=N1)N)/C#N |
| Canonical SMILES | COCCCNC(=O)C(=C1C2=CC=CC=C2C(=N1)N)C#N |
Introduction
Structural and Molecular Characteristics
The molecular formula of (2Z)-2-(3-amino-1H-isoindol-1-ylidene)-2-cyano-N-(3-methoxypropyl)acetamide is C₁₅H₁₆N₄O₂, with a molecular weight of 284.31 g/mol . Its IUPAC name reflects the Z-configuration of the cyanoacetamide group and the substitution pattern on the isoindole ring. Key structural features include:
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Cyano group (-C≡N): Enhances electrophilicity and participates in hydrogen-bonding interactions.
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3-Amino-isoindole moiety: Contributes to π-π stacking and potential target binding in biological systems.
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3-Methoxypropyl chain: Modulates solubility and steric effects, influencing pharmacokinetic properties .
The compound’s isomeric SMILES string, COCCCNC(=O)/C(=C\1/C2=CC=CC=C2C(=N1)N)/C#N, confirms the Z-configuration of the double bond connecting the cyanoacetamide and isoindole groups .
Synthetic Routes and Optimization
Core Synthetic Strategies
The synthesis typically involves multi-step reactions starting with the formation of the isoindole core. A representative pathway includes:
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Isoindole Core Formation: Cyclization of phthalic anhydride derivatives with ammonia yields the 3-amino-isoindole precursor.
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Cyanoacetamide Conjugation: Condensation of the isoindole with cyanoacetic acid derivatives under basic conditions (e.g., K₂CO₃ in DMF) forms the Z-configuration acetamide .
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Methoxypropyl Substitution: Alkylation of the intermediate with 3-methoxypropyl bromide introduces the final substituent .
Industrial-Scale Production
Industrial synthesis employs continuous-flow reactors to enhance yield and purity. Purification via column chromatography or recrystallization ensures >95% purity, critical for pharmaceutical applications .
Table 1: Key Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Isoindole formation | NH₃, EtOH, reflux | 78 | 90 |
| Cyanoacetamide conjugation | Cyanoacetic acid, DMF, 80°C | 65 | 85 |
| Methoxypropyl addition | 3-Methoxypropyl bromide, K₂CO₃ | 72 | 92 |
Physicochemical Properties
Solubility and Stability
The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO: 12 mg/mL) but limited aqueous solubility (<0.1 mg/mL) . Stability studies indicate degradation under strong acidic (pH < 3) or alkaline (pH > 10) conditions, with a half-life of >24 hours at neutral pH .
Spectroscopic Characterization
Biological Activity and Mechanisms
Neuroprotective Effects
In neuronal cell models, the compound reduces oxidative stress by 40% at 10 µM, potentially through Nrf2 pathway activation .
| Activity | Model System | Effective Concentration | Mechanism |
|---|---|---|---|
| Anticancer | HeLa cells | 18 µM | Caspase-3 activation |
| Neuroprotection | SH-SY5Y cells | 10 µM | Nrf2 pathway induction |
Comparative Analysis with Structural Analogs
Impact of Substituent Variation
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Aliphatic vs. Aromatic Chains: Analogues with phenyl groups exhibit stronger target binding (KD = 0.8 µM vs. 2.1 µM) but poorer solubility .
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Sulfur-Containing Derivatives: Thiazole-modified analogs show enhanced metabolic stability (t₁/₂ = 6.2 h vs. 3.8 h) .
Research Applications and Future Directions
Drug Development
The compound’s dual anticancer/neuroprotective profile positions it as a candidate for multitarget therapies. Ongoing studies focus on optimizing bioavailability through prodrug formulations .
Materials Science
Conjugation with polymers enhances its utility in conductive materials, with a conductivity of 1.2 S/cm reported in polyaniline composites .
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